Cas no 1251633-51-8 (2-3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl-N-(3-phenylpropyl)acetamide)

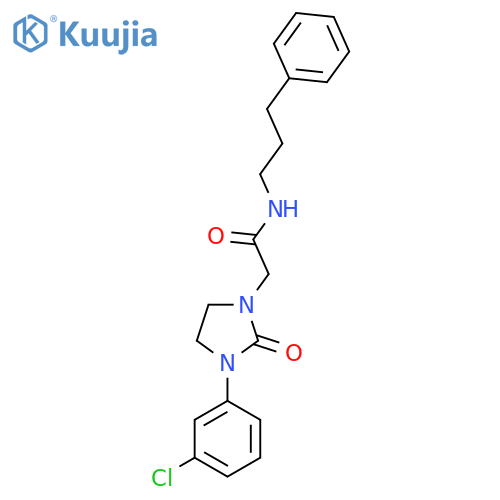

1251633-51-8 structure

商品名:2-3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl-N-(3-phenylpropyl)acetamide

2-3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl-N-(3-phenylpropyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl-N-(3-phenylpropyl)acetamide

- AKOS024518617

- 1251633-51-8

- F5788-1468

- CCG-355829

- VU0520537-1

- 2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(3-phenylpropyl)acetamide

- 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide

-

- インチ: 1S/C20H22ClN3O2/c21-17-9-4-10-18(14-17)24-13-12-23(20(24)26)15-19(25)22-11-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-10,14H,5,8,11-13,15H2,(H,22,25)

- InChIKey: JFYQCOJJKLRRFO-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1)N1C(N(CC(NCCCC2C=CC=CC=2)=O)CC1)=O

計算された属性

- せいみつぶんしりょう: 371.1400546g/mol

- どういたいしつりょう: 371.1400546g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 26

- 回転可能化学結合数: 7

- 複雑さ: 482

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 52.6Ų

2-3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl-N-(3-phenylpropyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5788-1468-5mg |

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide |

1251633-51-8 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5788-1468-10mg |

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide |

1251633-51-8 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5788-1468-15mg |

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide |

1251633-51-8 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5788-1468-5μmol |

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide |

1251633-51-8 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5788-1468-1mg |

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide |

1251633-51-8 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5788-1468-3mg |

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide |

1251633-51-8 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5788-1468-40mg |

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide |

1251633-51-8 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5788-1468-2mg |

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide |

1251633-51-8 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5788-1468-30mg |

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide |

1251633-51-8 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5788-1468-50mg |

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide |

1251633-51-8 | 50mg |

$160.0 | 2023-09-09 |

2-3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl-N-(3-phenylpropyl)acetamide 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

1251633-51-8 (2-3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl-N-(3-phenylpropyl)acetamide) 関連製品

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

推奨される供給者

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬